molecular formula C10H13N3O2 B13926912 N-Cyclopentyl-3-nitro-4-pyridinamine CAS No. 380605-48-1

N-Cyclopentyl-3-nitro-4-pyridinamine

Cat. No.: B13926912
CAS No.: 380605-48-1
M. Wt: 207.23 g/mol
InChI Key: ZKCXLKMWXWKDMG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-nitro-4-pyridinamine is an organic compound with the molecular formula C10H13N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a nitro group at the 3-position of the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-3-nitro-4-pyridinamine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for this compound.

Major Products Formed

    Reduction: The major product is N-Cyclopentyl-3-amino-4-pyridinamine.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

N-Cyclopentyl-3-nitro-4-pyridinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-nitro-4-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The cyclopentyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets within the cell .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-3-nitropyridin-2-amine: Similar in structure but with the nitro group at the 2-position.

    N-Cyclopropyl-3-nitro-4-pyridinamine: Similar but with a cyclopropyl group instead of a cyclopentyl group.

    4-Amino-3-nitropyridine: Lacks the cyclopentyl group but has similar reactivity due to the nitro and amino groups.

Uniqueness

N-Cyclopentyl-3-nitro-4-pyridinamine is unique due to the presence of both the cyclopentyl and nitro groups, which confer specific chemical and biological properties. The cyclopentyl group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and potentially increasing its bioavailability .

Properties

CAS No.

380605-48-1

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-cyclopentyl-3-nitropyridin-4-amine

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-7-11-6-5-9(10)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12)

InChI Key

ZKCXLKMWXWKDMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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